molecular formula C8H9BrN2O B8674618 2-Amino-5-bromo-3-methylbenzamide

2-Amino-5-bromo-3-methylbenzamide

Cat. No.: B8674618
M. Wt: 229.07 g/mol
InChI Key: QSMADVLNDNZABL-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-methylbenzamide is a benzamide derivative featuring a benzene ring substituted with an amino group (-NH₂) at position 2, a bromine atom at position 5, and a methyl group (-CH₃) at position 3. Its molecular formula is C₈H₈BrN₂O, with a molecular weight of 243.07 g/mol (calculated). This compound serves as a key intermediate in pharmaceutical synthesis, particularly for constructing heterocyclic frameworks like quinazolinones, which are prevalent in drug discovery . The primary amide group (-CONH₂) enhances polarity, influencing solubility in polar solvents, while the bromine and methyl groups contribute to steric and electronic effects critical for reactivity and target binding .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-amino-5-bromo-3-methylbenzamide

InChI

InChI=1S/C8H9BrN2O/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H2,11,12)

InChI Key

QSMADVLNDNZABL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 2-amino-5-bromo-3-methylbenzamide and its analogs:

Compound Name Molecular Formula Substituents Functional Groups Key Properties
This compound C₈H₈BrN₂O 2-NH₂, 3-CH₃, 5-Br Primary amide (-CONH₂) High polarity; moderate solubility in DMSO
Ethyl 2-amino-3-bromo-5-methylbenzoate C₁₀H₁₂BrNO₂ 2-NH₂, 3-Br, 5-CH₃ Ester (-COOEt) Lower polarity; lipophilic
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 2-F, 5-Br, N-(2-MeOPh) Secondary amide (-CONHR) Enhanced electronic effects; fluorinated bioactivity
2-Amino-N-benzyl-5-bromobenzamide C₁₄H₁₃BrN₂O 2-NH₂, 5-Br, N-benzyl (-CH₂Ph) Secondary amide (-CONHR) Increased steric bulk; altered reaction kinetics

Contradictions and Limitations

  • Synthesis Routes: describes bromination methods for 2-amino-5-bromo-3-methylbenzoic acid, which could theoretically be converted to the target amide. However, direct evidence for this pathway is lacking, requiring validation .

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